Impurity 4 in vonoprazan fumarate is identified as a process-related impurity that arises during the synthesis of the compound. The specific structure of impurity 4 has been characterized through high-performance liquid chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy. This impurity is classified under pharmaceutical impurities, which are unwanted substances that can affect the drug's safety, efficacy, and stability.
The synthesis of vonoprazan fumarate involves several steps that can lead to the formation of impurities. According to various studies, including a detailed patent analysis, the synthesis typically begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde as a key starting material. The following methods are commonly employed:
These steps are critical as they influence the purity of the final product and the presence of impurities such as impurity 4 .
Impurity 4 has been identified structurally as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine. The molecular formula reflects its complex structure, which includes a fluorophenyl group and a pyridinyl sulfonyl moiety. Detailed characterization has shown that this impurity exhibits significant structural similarities to vonoprazan fumarate itself, complicating purification efforts .
The formation of impurity 4 occurs during specific synthetic reactions where intermediates react under conditions that can lead to undesired byproducts. Notably:
Impurity 4 exhibits distinct physical and chemical properties relevant to its identification and analysis:
The study of vonoprazan fumarate impurity 4 has significant implications in pharmaceutical development:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: